4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine
CAS No.: 2096998-45-5
Cat. No.: VC2715400
Molecular Formula: C16H22BBrN2O3
Molecular Weight: 381.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096998-45-5 |
|---|---|
| Molecular Formula | C16H22BBrN2O3 |
| Molecular Weight | 381.1 g/mol |
| IUPAC Name | 4-bromo-2-tert-butyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C16H22BBrN2O3/c1-14(2,3)13-20-10-11(21-13)9(8-19-12(10)18)17-22-15(4,5)16(6,7)23-17/h8H,1-7H3 |
| Standard InChI Key | VMZQOOGBVNGABQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=C2OC(=N3)C(C)(C)C)Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=C2OC(=N3)C(C)(C)C)Br |
Introduction
Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | 4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-c]pyridine |
| Molecular Formula | C14H20BBrN2O3 |
| Molecular Weight | 355.04 g/mol |
| Structure | Contains an oxazolo[4,5-c]pyridine ring substituted with bromine and a boronic ester group. |
| SMILES Notation | CC(C)(C)c1nc2c(o1)c(cn2B3OC(C)(C)C(C)(C)O3)Br |
Applications and Significance
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Synthetic Utility:
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The boronic ester group in this compound is reactive in Suzuki-Miyaura cross-coupling reactions. This makes it a valuable building block for synthesizing complex organic molecules such as pharmaceuticals and agrochemicals.
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The bromine atom provides additional reactivity for further functionalization through halogen-metal exchange or palladium-catalyzed coupling.
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Medicinal Chemistry:
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Compounds with oxazolo[4,5-c]pyridine cores are known for their potential biological activities, including anti-inflammatory and antimicrobial properties.
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The tert-butyl group enhances the lipophilicity of the molecule, which can improve cell membrane permeability in drug design.
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Synthesis
The compound can be synthesized through a multi-step process:
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Formation of the Oxazolo[4,5-c]pyridine Core:
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Starting from a pyridine derivative, cyclization is achieved using appropriate reagents to form the oxazole ring.
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Introduction of the Boronic Ester Group:
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A borylation reaction involving a halogenated precursor (e.g., brominated oxazolo[4,5-c]pyridine) and bis(pinacolato)diboron in the presence of a palladium catalyst.
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Bromination and tert-Butyl Substitution:
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Bromination is achieved using brominating agents like N-bromosuccinimide (NBS).
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tert-Butyl substitution can be introduced through alkylation reactions.
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Analytical Characterization
To confirm the identity and purity of the compound:
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NMR Spectroscopy:
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Proton () and Carbon () NMR spectra are used to verify the chemical structure.
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Boron () NMR can confirm the presence of the boronic ester group.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as B-O bonds in the boronic ester and C-Br bonds.
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High-Performance Liquid Chromatography (HPLC):
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Ensures compound purity (>95%).
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Research Implications
The structural features of this compound make it an essential tool in:
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Developing heterocyclic frameworks for drug discovery.
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Investigating structure-activity relationships (SAR) for bioactive molecules.
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Advancing synthetic methodologies in organoboron chemistry.
Further studies may explore its pharmacological potential or its application in material science for constructing advanced polymers or catalysts.
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